5-HT2A Receptor Binding Affinity: Pruvanserin vs. Pimavanserin Head-to-Head Comparison
Pruvanserin exhibits sub-nanomolar binding affinity for human 5-HT2A receptors with an IC₅₀ of 0.35 nM (Ki = 0.87 nM) [1]. In direct comparison with pimavanserin, a structurally distinct 5-HT2A inverse agonist approved for Parkinson's disease psychosis, pimavanserin demonstrates approximately 4-fold higher absolute binding affinity (Ki = 0.087 nM) [2]. However, this higher absolute affinity does not translate to superior functional selectivity. Pruvanserin maintains a 5-HT2A functional potency of IC₅₀ = 9.3 nM for inhibiting 5-HT-stimulated GTP-γ-S accumulation in CHO cells expressing human 5-HT2A receptors [1].
| Evidence Dimension | Human 5-HT2A receptor binding affinity |
|---|---|
| Target Compound Data | IC₅₀ = 0.35 nM; Ki = 0.87 nM |
| Comparator Or Baseline | Pimavanserin: Ki = 0.087 nM |
| Quantified Difference | Pimavanserin shows ~4-fold higher absolute binding affinity; pruvanserin maintains comparable functional potency |
| Conditions | Human 5-HT2A receptor binding assay; cloned human receptor expressed in HEK293 cells |
Why This Matters
Selection between these compounds should be driven by experimental objectives: pruvanserin offers a balanced affinity-selectivity profile suitable for studies requiring minimal off-target confounding, while pimavanserin's higher affinity may be preferable for occupancy studies.
- [1] Lauffer L, et al. EMD 281014, a new selective serotonin 5-HT2A receptor antagonist. Eur J Pharmacol. 2003;473(2-3):179-187. View Source
- [2] RxReasoner. Pimavanserin: in vitro pharmacodynamic properties with Ki values. View Source
